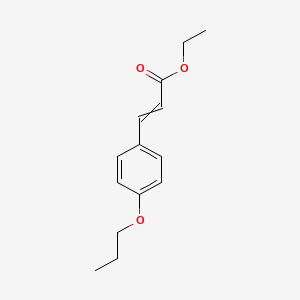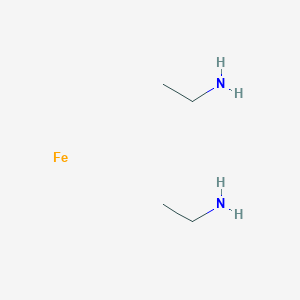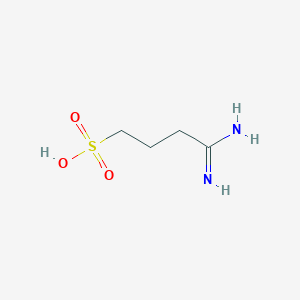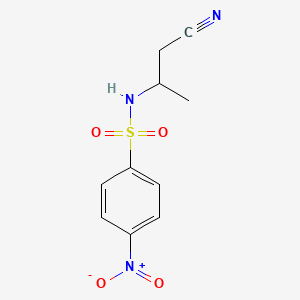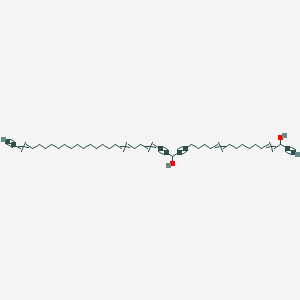
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol is a complex organic compound characterized by its multiple double and triple bonds, as well as hydroxyl groups. This compound is notable for its unique structure, which includes a long carbon chain with alternating double and triple bonds, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol typically involves multi-step organic reactions. The process begins with the formation of the carbon backbone through a series of coupling reactions, such as the Sonogashira coupling, which is used to form carbon-carbon triple bonds. Subsequent steps involve the introduction of double bonds through Wittig or Horner-Wadsworth-Emmons reactions. The hydroxyl groups are introduced via hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient methods. This often involves optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of ethers or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol involves its interaction with molecular targets through its multiple reactive sites. The compound can form covalent bonds with proteins and nucleic acids, potentially altering their function. The pathways involved include signal transduction and gene expression modulation, which can lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol is unique due to its specific arrangement of double and triple bonds along with hydroxyl groups. Similar compounds include:
Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol: Lacks one double bond compared to the target compound.
Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20,42-triol: Contains an additional hydroxyl group.
These compounds share similar synthetic routes and chemical properties but differ in their specific applications and reactivity due to the variations in their structures.
Eigenschaften
CAS-Nummer |
166374-58-9 |
|---|---|
Molekularformel |
C46H68O2 |
Molekulargewicht |
653.0 g/mol |
IUPAC-Name |
hexatetraconta-4,12,23,27,43-pentaen-1,18,21,45-tetrayne-3,20-diol |
InChI |
InChI=1S/C46H68O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-31-34-37-40-43-46(48)44-41-38-35-32-29-26-23-22-24-27-30-33-36-39-42-45(47)4-2/h1-2,5-6,21,23,25-26,34,37,39,42,45-48H,7-20,22,24,27-33,35-36,38H2 |
InChI-Schlüssel |
UBYCWALCWZEBOS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC=CCCCCCCCCCCCCCCC=CCCC=CC#CC(C#CCCCCC=CCCCCCCC=CC(C#C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




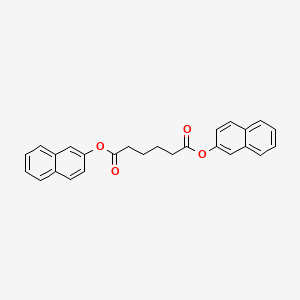
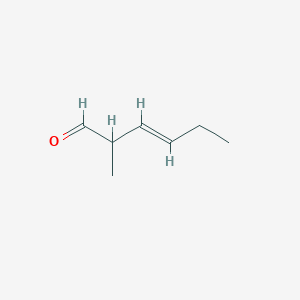
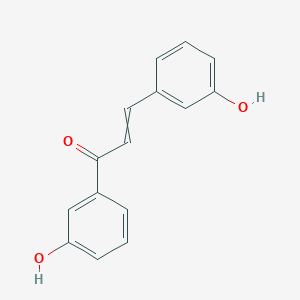
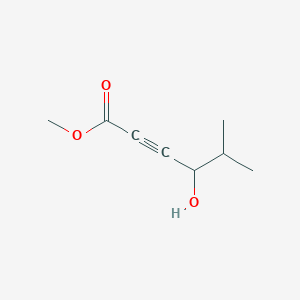


![5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B12553641.png)
